molecular formula C19H17N3O3 B12887673 N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide

N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12887673
M. Wt: 335.4 g/mol
InChI Key: BLTDXDVPLRTBIF-UHFFFAOYSA-N
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Description

N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a phenylacetoxy group and a quinolin-8-yloxy group attached to an acetimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:

    Formation of the Phenylacetoxy Group: This can be achieved by reacting phenylacetic acid with an appropriate alcohol in the presence of a dehydrating agent such as thionyl chloride.

    Introduction of the Quinolin-8-yloxy Group: This step involves the reaction of quinoline-8-ol with a suitable halogenated intermediate to form the quinolin-8-yloxy moiety.

    Formation of the Acetimidamide Backbone: The final step involves the reaction of the phenylacetoxy and quinolin-8-yloxy intermediates with an acetimidamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetamide: Similar structure but with an acetamide group instead of an acetimidamide group.

    N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetonitrile: Similar structure but with an acetonitrile group instead of an acetimidamide group.

Uniqueness

N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-phenylacetate

InChI

InChI=1S/C19H17N3O3/c20-17(22-25-18(23)12-14-6-2-1-3-7-14)13-24-16-10-4-8-15-9-5-11-21-19(15)16/h1-11H,12-13H2,(H2,20,22)

InChI Key

BLTDXDVPLRTBIF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Origin of Product

United States

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